3(2H)-Isoquinolinone, 1,4-dihydro-2-amino-
Overview
Description
3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- is a heterocyclic compound with significant interest in various fields of scientific research This compound is characterized by its isoquinolinone core structure, which is a fused ring system containing both benzene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ortho-substituted benzamides with appropriate reagents under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including the use of catalysts and solvents that facilitate the cyclization process. The industrial production also emphasizes the importance of efficient purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated isoquinoline derivatives.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the isoquinolinone core.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar fused ring structure but lacking the amino group and hydrogenation.
Quinolinone: A related compound with a different nitrogen position in the ring system.
Pyridine Derivatives: Compounds with a similar nitrogen-containing ring but different substitution patterns.
Uniqueness
3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-1,4-dihydroisoquinolin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-11-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEZHGBVYXDFBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192361 | |
Record name | 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39113-02-5 | |
Record name | 2-Amino-1,4-dihydro-3(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39113-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039113025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.